molecular formula C21H18N6S B293110 3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile

3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile

Cat. No. B293110
M. Wt: 386.5 g/mol
InChI Key: LMXGEROTLMMFAA-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells, tuberculosis, and fungi. The compound also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile exhibits low toxicity and has minimal effects on normal cells. The compound has been found to inhibit the growth and proliferation of cancer cells, tuberculosis, and fungi. It also induces apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile in lab experiments include its low toxicity, high potency, and specificity towards cancer cells, tuberculosis, and fungi. However, the limitations include the need for further studies to determine its efficacy in vivo and its potential side effects.

Future Directions

For the study of 3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile include the development of new derivatives with improved efficacy and specificity towards cancer cells, tuberculosis, and fungi. The compound can also be studied for its potential use in combination therapy with other anticancer, antitubercular, and antifungal agents. Further studies can also be conducted to determine its potential use in other therapeutic areas.

Synthesis Methods

The synthesis method for 3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile involves the reaction of 2-amino benzimidazole with thiophene-2-carbonitrile and 4-phenylpiperazine in the presence of a suitable catalyst. The reaction yields the desired compound, which is then purified through various techniques.

Scientific Research Applications

3-{[(4-Phenyl-1-piperazinyl)methylene]amino}[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile has been studied for its potential therapeutic applications. It has been found to exhibit anticancer, antitubercular, and antifungal properties. The compound has also been studied for its potential use as a photosensitizer in photodynamic therapy.

properties

Molecular Formula

C21H18N6S

Molecular Weight

386.5 g/mol

IUPAC Name

1-[(E)-(4-phenylpiperazin-1-yl)methylideneamino]-[1,3]thiazolo[3,2-a]benzimidazole-2-carbonitrile

InChI

InChI=1S/C21H18N6S/c22-14-19-20(27-18-9-5-4-8-17(18)24-21(27)28-19)23-15-25-10-12-26(13-11-25)16-6-2-1-3-7-16/h1-9,15H,10-13H2/b23-15+

InChI Key

LMXGEROTLMMFAA-HZHRSRAPSA-N

Isomeric SMILES

C1CN(CCN1/C=N/C2=C(SC3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5

SMILES

C1CN(CCN1C=NC2=C(SC3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C=NC2=C(SC3=NC4=CC=CC=C4N23)C#N)C5=CC=CC=C5

Origin of Product

United States

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